molecular formula C24H22N2O6S B11039408 3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11039408
M. Wt: 466.5 g/mol
InChI Key: RDUXOTDYYSKTMZ-UHFFFAOYSA-N
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Description

3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyridine ring, a thiophene ring, and a trimethoxyphenyl group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Introduction of the Pyridin-4-ylmethyl Group: This step often involves a nucleophilic substitution reaction where the pyridine derivative is introduced.

    Attachment of the Thiophen-2-ylcarbonyl Group: This can be done via an acylation reaction using thiophene-2-carbonyl chloride.

    Addition of the Trimethoxyphenyl Group: This step might involve a Friedel-Crafts alkylation reaction to introduce the trimethoxyphenyl moiety.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, etc.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential bioactivity. The presence of multiple functional groups suggests it could interact with biological molecules in diverse ways, possibly leading to the discovery of new drugs or biochemical tools.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The combination of aromatic rings and functional groups might allow it to bind to specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and reactivity.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, where the compound could act as an inhibitor or activator.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-(pyridin-4-ylmethyl)-4-(phenylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a phenyl group instead of a thiophene group.

    3-hydroxy-1-(pyridin-4-ylmethyl)-4-(furan-2-ylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a furan group instead of a thiophene group.

Uniqueness

The uniqueness of 3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups and aromatic rings, which provide a distinct set of chemical and biological properties. The presence of the thiophene ring, in particular, might confer unique electronic properties compared to its phenyl or furan analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H22N2O6S

Molecular Weight

466.5 g/mol

IUPAC Name

4-hydroxy-1-(pyridin-4-ylmethyl)-3-(thiophene-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H22N2O6S/c1-30-16-11-15(12-17(31-2)23(16)32-3)20-19(21(27)18-5-4-10-33-18)22(28)24(29)26(20)13-14-6-8-25-9-7-14/h4-12,20,28H,13H2,1-3H3

InChI Key

RDUXOTDYYSKTMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CC3=CC=NC=C3)O)C(=O)C4=CC=CS4

Origin of Product

United States

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